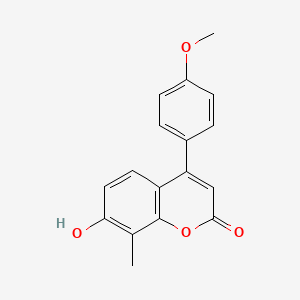

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLPBOOVTNGOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419846 | |

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370583-62-3 | |

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where resorcinol and ethyl acetoacetate are treated under acidic conditions to form the coumarin core

Another method involves the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base, such as piperidine, to form the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of recyclable catalysts, green solvents, and energy-efficient methods such as microwave or ultrasound-assisted synthesis . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Esterification and Etherification Reactions

The phenolic hydroxyl group at position 7 participates in esterification and alkylation reactions.

Example 1: Esterification with Acyl Chlorides

Reaction with 4-methoxybenzoyl chloride in pyridine with POCl₃ yields 8-acetyl-7-(4-methoxybenzoyloxy)-4-methyl-2H-chromen-2-one .

Conditions : Dry pyridine, POCl₃ catalyst, room temperature.

Yield : 96% .

Example 2: Alkylation with Dibromobutane

The hydroxyl group undergoes alkylation with 1,4-dibromobutane in acetonitrile, forming 7-(4-bromobutoxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one .

Conditions : K₂CO₃/KI, reflux, 12 hours.

Yield : 85% .

Nucleophilic Substitution Reactions

The brominated intermediate from alkylation reacts with nucleophiles like piperazine:

Example : Reaction with 4-(3-methoxyphenyl)piperazine under microwave irradiation forms 7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one .

Conditions : Microwave (195–200°C), DMSO, 1.5 hours.

Yield : 71% .

Key Data :

Oxidation and Reduction Reactions

The chromenone backbone undergoes redox transformations:

Oxidation :

-

Using KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylate.

Reduction : -

NaBH₄ in methanol reduces the ketone group at position 2 to a secondary alcohol.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 7-Hydroxy-4-(4-methoxyphenyl)-8-carboxy-2H-chromen-2-one |

| Reduction | NaBH₄, MeOH | 7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-ol |

Multi-Component Reactions

The compound participates in three-component reactions with dialkyl acetylenedicarboxylates and arylaldehydes:

Example : Reaction with dimethyl acetylenedicarboxylate and benzaldehyde in THF/NEt₃ yields dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-ene dioate .

Conditions : NEt₃, tetrahydrofuran (THF), 25°C, 6 hours.

Yield : 78% .

Mechanism :

-

Formation of a ketene intermediate from acetylenedicarboxylate.

-

Aldol-like condensation with the aldehyde.

Electrophilic Aromatic Substitution

The electron-rich chromenone ring undergoes electrophilic substitution:

Nitration :

-

HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6.

Sulfonation : -

H₂SO₄/SO₃ adds sulfonic acid groups.

Complexation with Metal Ions

The hydroxyl and carbonyl groups chelate metal ions:

-

Cu²⁺ Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in ethanol, characterized by UV-Vis (λₐᵦₛ = 435 nm).

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of coumarin, including 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, exhibit significant anti-inflammatory properties. A study evaluated several coumarin derivatives for their ability to inhibit inflammation using the carrageenan-induced paw edema method in rats. The results demonstrated that these compounds could effectively reduce inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | % Inhibition of Inflammation |

|---|---|

| I-a | 65.23% |

| I-b | 70.15% |

| I-c | 74.60% |

| I-e | Most Active |

Antioxidant Properties

Coumarin derivatives have been studied for their antioxidant capabilities. A comparative study highlighted the antioxidant potential of various coumarin compounds, indicating that 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one could protect against oxidative stress by scavenging free radicals . This property makes it a candidate for formulations aimed at preventing oxidative damage in cells.

Anticancer Activity

The anticancer potential of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been explored through various studies. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. In vitro studies have shown that this compound can inhibit the proliferation of different cancer cell lines, making it a promising candidate for cancer therapy .

Table 2: Anticancer Activity of Coumarin Derivatives

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats subjected to carrageenan-induced paw edema, administration of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one resulted in a significant reduction in paw swelling compared to controls. The study concluded that this compound could serve as an effective anti-inflammatory agent with minimal side effects.

Case Study 2: Anticancer Efficacy in Human Cell Lines

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The findings suggest that this coumarin derivative could be developed into an effective therapeutic agent against breast cancer.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s fluorescence properties allow it to bind to specific biomolecules, enabling the study of their behavior and interactions. Additionally, its pharmacological effects are mediated through the modulation of cellular pathways involved in oxidative stress, inflammation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Analogues with 5,7-dihydroxy groups (e.g., from ) exhibit notable antimicrobial and antitumor activity, suggesting hydroxylation at multiple positions amplifies bioactivity . Electron-Withdrawing Groups (e.g., Nitro, Chloro): Compounds like 8-chloro-7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one show altered reactivity due to nitro and chloro substituents, which may reduce electron density but increase stability in acidic environments.

Photophysical Properties

- Methoxy groups in the 4-position (as in the target compound) are associated with red-shifted absorption and emission spectra due to increased π-electron delocalization, as observed in bis-(4-methoxyphenyl) chromophores .

- In contrast, chloro substituents (e.g., 8-Cl in ) may quench fluorescence intensity due to heavy-atom effects, limiting applications in optical materials.

Synthetic Accessibility The target compound’s synthesis likely involves condensation of resorcinol derivatives with ethyl aroylacetates under acidic conditions, similar to methods used for 8-chloro-7-hydroxy coumarins . Derivatives with amino groups (e.g., ) require additional steps like ammonolysis, increasing synthetic complexity.

Solubility and Stability The hydroxyl group at position 7 improves aqueous solubility, while the 4-methoxyphenyl and 8-methyl groups enhance lipophilicity, balancing bioavailability. Amino-substituted analogs (e.g., ) exhibit higher solubility in polar solvents due to protonatable NH₂ groups, whereas nitro-substituted derivatives (e.g., ) are more stable but less soluble.

Hydrogen Bonding and Crystal Packing The hydroxyl and carbonyl groups in the target compound facilitate hydrogen bonding, influencing crystal lattice stability. Similar patterns are observed in 4-amino-8-cyclopentyloxy derivatives, where N–H···O and O–H···O interactions stabilize the 3D network .

Biological Activity

7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by a chromene core substituted with hydroxyl and methoxy groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can be represented as follows:

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of coumarin derivatives, including 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one. In one study, compounds were tested using the carrageenan-induced paw edema model in rats. The results indicated that this compound exhibited significant anti-inflammatory activity compared to the standard drug Diclofenac.

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | Dose (mg/kg) | Paw Diameter (mm) | % Inhibition |

|---|---|---|---|

| Control | - | 5.13 | - |

| Diclofenac | 100 | 3.26 | 36.3 |

| 7-Hydroxy-4-(4-methoxyphenyl)-8-methyl | 30 | 3.95 | 23.0 |

The study demonstrated that the coumarin derivative showed a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that it possesses notable free radical scavenging ability.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings indicate that the compound can effectively neutralize free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

3. Antibacterial Activity

The antibacterial properties of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one have been evaluated against various bacterial strains. Inhibition zones were measured using the agar diffusion method.

Table 3: Antibacterial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

4. Anticancer Activity

Recent studies have explored the anticancer effects of this coumarin derivative on various cancer cell lines. The cytotoxicity was assessed using MTT assays.

Table 4: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential role in cancer therapy .

Case Studies and Research Findings

Research has consistently shown that coumarin derivatives possess a range of biological activities due to their ability to modulate various biochemical pathways. For instance, a study highlighted the mechanism by which these compounds inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro . Another investigation demonstrated the potential of these compounds in reducing oxidative stress markers in animal models .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one?

The synthesis typically involves functionalizing the coumarin core through reactions such as:

- Mannich reactions : Introducing aminoalkyl groups via formaldehyde and secondary amines (e.g., dimethylamine) under ethanol reflux, as demonstrated in the synthesis of structurally related coumarins .

- Substitution reactions : Methoxy and hydroxy groups are introduced via nucleophilic aromatic substitution or O-methylation, while the chromen-2-one backbone is often assembled via Pechmann or Kostanecki-Robinson condensation .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group introduction, particularly at the 4-position of the coumarin ring .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680–1705 cm⁻¹, O-H stretch at ~3250 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range) and carbon types (e.g., carbonyl carbons at ~160–165 ppm) .

- UV-Vis : Confirms π→π* transitions in the coumarin core (absorption ~300–350 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX is critical for:

- Determining bond lengths/angles (e.g., C=O bond ~1.21 Å, confirming lactone formation) .

- Identifying intermolecular interactions (e.g., hydrogen bonding networks involving hydroxyl groups) .

- Validating regioselectivity in substituted derivatives (e.g., methoxy vs. hydroxy group placement) .

Q. How do structural modifications influence biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., nitro at position 8) enhance cytotoxic activity by modulating electron density, as seen in derivatives tested against cancer cell lines .

- Hybrid analogs : Combining coumarin with thiadiazole or quinoline moieties improves antimicrobial activity, validated via MIC assays .

- Fluorescence probes : Derivatives with hydrazinecarbothioamide groups detect metal ions (e.g., Pr³⁺) via fluorescence enhancement, enabling trace analysis .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Used to study binding affinity with enzymes (e.g., COX-2, topoisomerases). For example, nitro-substituted coumarins show strong hydrogen bonding with active-site residues .

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant activity .

- MD simulations : Assess stability of protein-ligand complexes over time (e.g., 100 ns trajectories for kinase inhibitors) .

Methodological Considerations

Q. How to address contradictions in reported biological data?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to confirm IC₅₀ consistency .

- Solvent effects : Control for solvent polarity (e.g., DMSO vs. aqueous buffers) in fluorescence studies, as it impacts aggregation and emission intensity .

- Stereochemical analysis : Use chiral HPLC or circular dichroism to rule out enantiomer-specific activity discrepancies .

Q. How to optimize synthetic yields for scaled production?

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ in coupling reactions; the latter may improve yields by reducing side-product formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for Mannich reactions) while maintaining >90% purity .

- Workup protocols : Employ column chromatography with silica gel (hexane/EtOAc gradients) for efficient separation of polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.